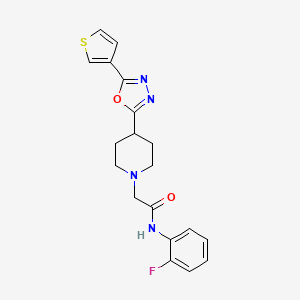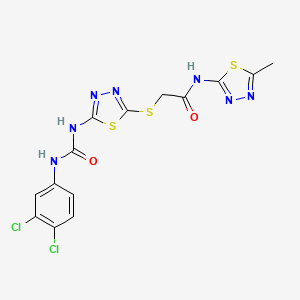![molecular formula C26H20ClNO2S B2580890 (2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 478065-20-2](/img/structure/B2580890.png)
(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
One significant area of application for quinoline derivatives, similar to the specified compound, is their antiproliferative evaluation against cancer cells. For instance, certain 3-phenylquinolinylchalcone derivatives have been synthesized and shown potent antiproliferative activities against non-small cell lung cancers and breast cancers. These compounds, including variations with methoxyphenyl and bromothiophenyl groups, have demonstrated significant activity, leading to cell cycle arrest and induction of cell death through the activation of caspase-3 and cleavage of PARP (Tseng et al., 2013).
Corrosion Inhibition
Another research application involves the use of quinoline derivatives as corrosion inhibitors. For example, certain quinoxaline compounds have been studied for their efficiency in inhibiting corrosion of copper in nitric acid media. Quantum chemical calculations have been used to establish a relationship between molecular structure and inhibition efficiency, demonstrating their potential as effective corrosion inhibitors (Zarrouk et al., 2014).
Mild Steel Corrosion Inhibition
Quinoline-based compounds have also been tested for their ability to inhibit mild steel corrosion in acidic environments. These compounds exhibit mixed-type inhibitory action, suggesting their adsorption on the steel surface and formation of a protective film, which reduces the corrosion rate in the presence of hydrochloric acid (Olasunkanmi & Ebenso, 2019).
Anticancer Activity
In addition to their application in corrosion inhibition, quinoline derivatives have been synthesized and evaluated for their anticancer activity. For example, 6,7-methylenedioxy and 5-hydroxy-6-methoxy derivatives have shown promising results against melanoma cells, suggesting their potential as lead compounds for antimitotic agents with mechanisms different from conventional therapies (Chien‐Ting Chen et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO2S/c1-30-23-13-8-19(9-14-23)25(29)15-10-21-16-20-4-2-3-5-24(20)28-26(21)31-17-18-6-11-22(27)12-7-18/h2-16H,17H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZCVGRAQQFML-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
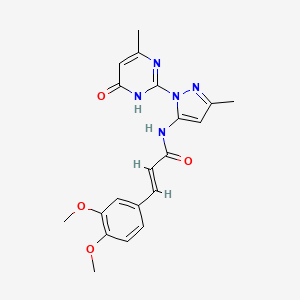
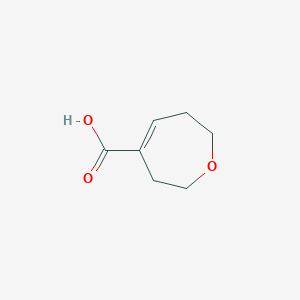
![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
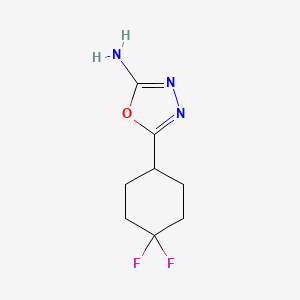
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2580815.png)
![7-[4-(Dimethylamino)benzoyl]-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2580818.png)

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2580820.png)
![N-(2-hydroxyethyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2580821.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)
![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)
